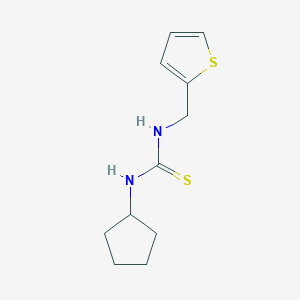
N-cyclopentyl-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(2-thienylmethyl)thiourea, also known as CPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPTU belongs to the class of thiourea derivatives, which have been widely investigated for their biological activities. In
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential therapeutic properties in various scientific research studies. One of the main areas of interest is its anti-inflammatory activity. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This suggests that N-cyclopentyl-N'-(2-thienylmethyl)thiourea may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its anticancer activity. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests that N-cyclopentyl-N'-(2-thienylmethyl)thiourea may have potential applications in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that N-cyclopentyl-N'-(2-thienylmethyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-cyclopentyl-N'-(2-thienylmethyl)thiourea can reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively simple synthesis method. N-cyclopentyl-N'-(2-thienylmethyl)thiourea can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its broad range of potential applications in various scientific research fields.
One of the limitations of using N-cyclopentyl-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions. This can make it challenging to administer N-cyclopentyl-N'-(2-thienylmethyl)thiourea to cells or animals in a standardized manner. Another limitation is the lack of in-depth understanding of its mechanism of action, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for scientific research on N-cyclopentyl-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its anti-inflammatory activity in animal models of inflammatory diseases. Another direction is to investigate its potential applications in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N'-(2-thienylmethyl)thiourea and to identify its molecular targets.
Métodos De Síntesis
N-cyclopentyl-N'-(2-thienylmethyl)thiourea can be synthesized by reacting cyclopentylamine with 2-thienylmethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, followed by cyclization of the resulting thiourea intermediate. The final product is obtained as a white crystalline solid with a melting point of 200-202°C.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYZGNUBNSNUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

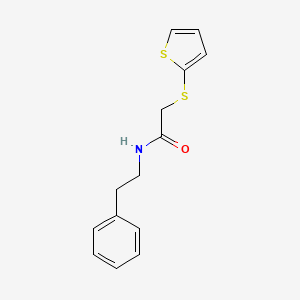
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
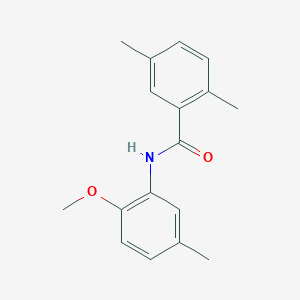
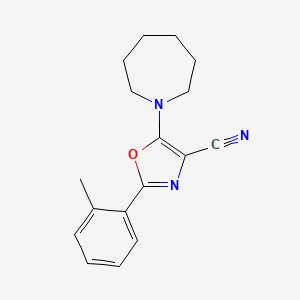
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
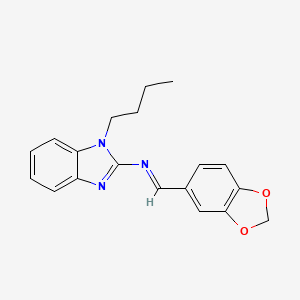
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
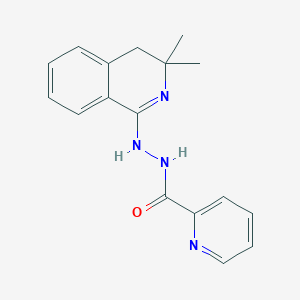
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
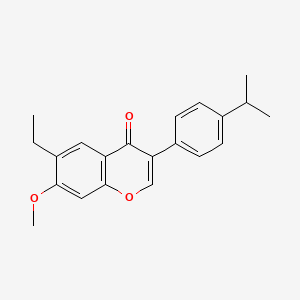
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
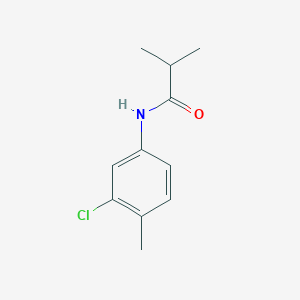
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)